molecular formula C8H6FIO2 B2536028 2-Fluoro-5-iodo-4-methoxybenzaldehyde CAS No. 1202528-42-4

2-Fluoro-5-iodo-4-methoxybenzaldehyde

Cat. No.: B2536028
CAS No.: 1202528-42-4
M. Wt: 280.037
InChI Key: WVMFALARVZUXGO-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methoxybenzaldehyde (CAS: 2092532-66-4) is a halogenated aromatic aldehyde with the molecular formula C₈H₆FIO₂ and a molecular weight of 280.04 g/mol . Its structure features a benzaldehyde core substituted with fluorine (position 2), iodine (position 5), and methoxy (position 4) groups. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and heterocyclic chemistry due to the reactivity of its aldehyde group and the electronic effects of its substituents .

Properties

IUPAC Name

2-fluoro-5-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFALARVZUXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methoxybenzaldehyde typically involves the iodination of 2-Fluoro-4-methoxybenzaldehyde. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: 2-Fluoro-5-iodo-4-methoxybenzoic acid.

    Reduction: 2-Fluoro-5-iodo-4-methoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methoxybenzaldehyde depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. Its functional groups, such as the aldehyde and halogen atoms, play crucial roles in these reactions by providing reactive sites for nucleophilic or electrophilic attack .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features include:

(a) 2-Fluoro-5-methoxybenzaldehyde
  • Structure : Lacks the iodine substituent at position 3.
  • Properties: Reduced molecular weight (165.12 g/mol) compared to the iodinated analog.
(b) 5-Iodo-2-methoxybenzaldehyde (CAS: 42298-41-9)
  • Structure : Substituted with iodine at position 5 and methoxy at position 2 (vs. position 4 in the target compound).
  • Impact: Positional isomerism alters electronic distribution, affecting reactivity.
(c) 1,3-Difluoro-5-iodo-2-methoxybenzene (ASD2600)
  • Structure : Contains two fluorine atoms (positions 1 and 3) and lacks the aldehyde group.
  • Properties : Lower molecular weight (270.02 g/mol) and reduced polarity due to the absence of the aldehyde functionality. This compound is primarily used in cross-coupling reactions rather than condensation processes .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
2-Fluoro-5-iodo-4-methoxybenzaldehyde C₈H₆FIO₂ 280.04 F (2), I (5), OMe (4) ≥95%* Pharmaceutical intermediates
5-Iodo-2-methoxybenzaldehyde C₈H₇IO₂ 262.05 I (5), OMe (2) 95% Ligand synthesis
2-Fluoro-5-methoxybenzaldehyde C₈H₇FO₂ 165.12 F (2), OMe (5) N/A Precursor for fluorinated heterocycles
1,3-Difluoro-5-iodo-2-methoxybenzene C₇H₅F₂IO 270.02 F (1,3), I (5), OMe (2) 96% Suzuki-Miyaura coupling

*Purity inferred from analogous compounds in .

Biological Activity

2-Fluoro-5-iodo-4-methoxybenzaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C8H6FIO3
Molecular Weight: 296.03 g/mol

The compound features a benzaldehyde structure with fluorine, iodine, and methoxy substituents, which influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors.
  • Reactions: Key reactions include nucleophilic substitutions and oxidation processes to introduce the desired functional groups.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells.

Case Study: L1210 Mouse Leukemia Cells

A study evaluated the effects of this compound on L1210 mouse leukemia cells, revealing an IC50 value in the nanomolar range, indicating potent growth inhibition. The addition of thymidine reversed this effect, suggesting a mechanism involving nucleotide release within the cells .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
  • Cell Membrane Disruption: Its lipophilic nature allows it to penetrate bacterial membranes effectively, leading to cell lysis.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-Fluoro-4-methoxybenzoic acid and 5-Iodo-2-methoxybenzoic acid, this compound shows enhanced biological activity due to the synergistic effects of its unique substituents .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
2-Fluoro-4-methoxybenzoic acidModerateLow
5-Iodo-2-methoxybenzoic acidLowModerate

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